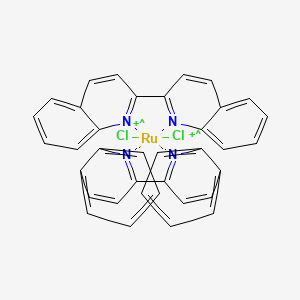
CID 138108660
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Biquinoline,rutheniumcomplex is a coordination compound that features a ruthenium metal center coordinated to 2,2’-biquinoline ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Biquinoline,rutheniumcomplex typically involves the reaction of ruthenium precursors with 2,2’-biquinoline ligands. One common method is the reaction of ruthenium trichloride with 2,2’-biquinoline in the presence of a reducing agent under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium center .
Industrial Production Methods
Industrial production of 2,2’-Biquinoline,rutheniumcomplex may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the high purity of the final product. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,2’-Biquinoline,rutheniumcomplex undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The complex can be reduced, often leading to changes in its electronic properties.
Substitution: Ligands in the complex can be substituted with other ligands, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new complexes with different ligands .
Scientific Research Applications
2,2’-Biquinoline,rutheniumcomplex has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-Biquinoline,rutheniumcomplex involves its interaction with various molecular targets and pathways. For instance, in photoactivated chemotherapy, the complex absorbs light and undergoes a photochemical reaction to produce reactive oxygen species, which can damage cellular components and induce cell death. The ruthenium center plays a crucial role in facilitating these reactions by providing a suitable environment for electron transfer and redox processes .
Comparison with Similar Compounds
2,2’-Biquinoline,rutheniumcomplex can be compared with other similar compounds, such as:
Ruthenium(II) terpyridyl complexes: These complexes also exhibit interesting photochemical and catalytic properties but differ in their ligand structures and reactivity.
Ruthenium(III)–pyridine complexes: These complexes are known for their applications in electronic devices and differ in their coordination environment and electronic properties.
Ruthenium(II) bipyridyl complexes: These are widely studied for their electrochemical properties and applications in solar energy conversion.
The uniqueness of 2,2’-Biquinoline,rutheniumcomplex lies in its specific ligand structure, which imparts distinct electronic and photochemical properties, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C36H24Cl2N4Ru+2 |
|---|---|
Molecular Weight |
684.6 g/mol |
InChI |
InChI=1S/2C18H12N2.2Cl.Ru/c2*1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;;;/h2*1-12H;;;/q;;2*+1; |
InChI Key |
XDOAXIWHETWNOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.[Cl+][Ru][Cl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















